molecular formula C23H27N3O3 B5365299 N-(cyclopropylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide

N-(cyclopropylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide

Número de catálogo B5365299
Peso molecular: 393.5 g/mol
Clave InChI: TZTUGGNPEZKWDI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(cyclopropylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the main inhibitory neurotransmitter in the central nervous system, and its levels are regulated by GABA transaminase. Inhibition of this enzyme leads to an increase in GABA levels, which has been shown to have therapeutic effects in various neurological disorders.

Mecanismo De Acción

N-(cyclopropylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide works by inhibiting GABA transaminase, the enzyme responsible for breaking down GABA in the brain. Inhibition of this enzyme leads to an increase in GABA levels, which has been shown to have therapeutic effects in various neurological disorders.
Biochemical and physiological effects:
The increase in GABA levels resulting from this compound administration has been shown to have various biochemical and physiological effects. These include increased inhibition of neuronal activity, reduced seizure activity, and decreased anxiety and stress levels.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(cyclopropylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide has several advantages for lab experiments, including its high potency and selectivity for GABA transaminase inhibition. However, its limited solubility in water can make it difficult to administer in certain experimental settings.

Direcciones Futuras

There are several future directions for research on N-(cyclopropylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide. These include further investigation of its potential therapeutic effects in other neurological disorders, such as addiction and anxiety disorders. Additionally, research could focus on developing more water-soluble formulations of this compound to improve its administration in experimental settings. Finally, the potential for this compound to be used as a tool for studying the role of GABA in the brain could also be explored.

Métodos De Síntesis

The synthesis of N-(cyclopropylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide involves the reaction of 3-phenoxybenzylamine with cyclopropylmethyl bromide to form the intermediate N-(cyclopropylmethyl)-3-phenoxybenzylamine. This intermediate is then reacted with 2-(3-oxo-1-piperazinyl)acetic acid to form this compound.

Aplicaciones Científicas De Investigación

N-(cyclopropylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide has been extensively studied in preclinical and clinical studies for its potential therapeutic effects in various neurological disorders, including epilepsy, addiction, and anxiety disorders. In animal models, this compound has been shown to increase GABA levels in the brain and reduce seizure activity. In clinical trials, this compound has been shown to be well-tolerated and effective in reducing seizure frequency in patients with refractory epilepsy.

Propiedades

IUPAC Name

N-(cyclopropylmethyl)-2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c27-22(25-15-17-9-10-17)14-21-23(28)24-11-12-26(21)16-18-5-4-8-20(13-18)29-19-6-2-1-3-7-19/h1-8,13,17,21H,9-12,14-16H2,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTUGGNPEZKWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)CC2C(=O)NCCN2CC3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.